molecular formula C13H20N4 B13312942 (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B13312942
M. Wt: 232.32 g/mol
InChI Key: BCVCKJNRIKGFEY-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine: is a complex organic compound that features a combination of an alkyl chain and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyridine core, followed by the introduction of the (3-Methylpentan-2-yl) group through alkylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazolopyridine moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in aprotic solvents like DMF or THF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazolopyridine moiety is particularly useful for investigating biological pathways involving nitrogen-containing heterocycles.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. This compound may also act as an inhibitor or activator of specific biological pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • Phenethylamine

Comparison: Compared to these similar compounds, (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is unique due to its combination of an alkyl chain and a triazolopyridine moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine

InChI

InChI=1S/C13H20N4/c1-4-10(2)11(3)14-9-13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

BCVCKJNRIKGFEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=NN=C2N1C=CC=C2

Origin of Product

United States

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